Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various substituents, including a tert-butyl group, a nitrophenyl group, and an ethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Nitrophenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where the nitrophenyl group is introduced using a suitable nitrophenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-tert-butyl-5-[(4-methoxyphenyl)methoxy]-1-benzofuran-3-carboxylate
- Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate
- Ethyl 2-tert-butyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H23NO6/c1-5-27-21(24)19-17-12-16(10-11-18(17)29-20(19)22(2,3)4)28-13-14-6-8-15(9-7-14)23(25)26/h6-12H,5,13H2,1-4H3 |
InChI Key |
QNKROOZWXYIIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
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